1,4-Dimethylpyridin-1-ium perchlorate
Overview
Description
1,4-Dimethylpyridin-1-ium perchlorate is an organic compound that belongs to the class of pyridinium salts. It is characterized by the presence of a pyridine ring substituted with two methyl groups at the 1 and 4 positions, and a perchlorate anion. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylpyridin-1-ium perchlorate can be synthesized through the reaction of 4-methylpyridine with methyl iodide in the presence of a solvent such as 2-propanol. The reaction typically proceeds under mild conditions, resulting in the formation of 1,4-dimethylpyridin-1-ium iodide, which can then be converted to the perchlorate salt by treatment with perchloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient purification techniques, such as recrystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridinium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dimethylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium-based ionic liquids and catalysts.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,4-dimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the perchlorate anion can influence the compound’s solubility and reactivity, thereby affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethylpyridin-1-ium iodide
- 1,4-Dimethylpyridin-1-ium chloride
Uniqueness
1,4-Dimethylpyridin-1-ium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical and physical properties compared to its iodide and chloride counterparts. The perchlorate anion enhances the compound’s solubility in polar solvents and can influence its reactivity in various chemical reactions .
Biological Activity
1,4-Dimethylpyridin-1-ium perchlorate (DMPP) is an organic compound classified as a pyridinium salt. Its unique structure, characterized by a pyridine ring with two methyl substituents and a perchlorate anion, grants it distinctive chemical properties that have been explored in various biological contexts. This article reviews the biological activity of DMPP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
DMPP is known for its solubility in polar solvents due to the perchlorate anion, which enhances its reactivity and interaction with biological targets. The compound primarily acts through:
- Enzyme Interaction : DMPP can inhibit or activate specific enzymes, influencing various biochemical pathways.
- Receptor Modulation : It interacts with molecular receptors, potentially altering physiological responses.
The mechanism of action is contingent upon the structural characteristics of DMPP and the nature of its targets, which can vary across different biological systems.
Antimicrobial Properties
DMPP has been investigated for its antimicrobial activity. Studies indicate that it exhibits inhibitory effects against a range of bacterial strains. The precise mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxic Effects
Research has shown that DMPP possesses cytotoxic properties in certain cancer cell lines. For instance, it has been documented to induce apoptosis in human cancer cells by activating caspase pathways. This suggests potential applications in cancer therapy where selective targeting of malignant cells is desired.
Case Studies
Several studies have elucidated the biological effects of DMPP:
-
Enzyme Inhibition Study :
- Objective : To evaluate the inhibitory effect of DMPP on acetylcholinesterase (AChE).
- Method : AChE was isolated from rat brain tissue and incubated with varying concentrations of DMPP.
- Results : DMPP demonstrated a dose-dependent inhibition of AChE activity, indicating potential implications for neurodegenerative disease treatment .
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed to determine the minimum inhibitory concentration (MIC).
- Results : DMPP showed significant antibacterial activity with an MIC of 50 µg/mL, suggesting its potential use as an antimicrobial agent .
-
Cytotoxicity Assay :
- Objective : To investigate the cytotoxic effects on HeLa cells.
- Method : Cells were treated with varying concentrations of DMPP and assessed for viability using MTT assay.
- Results : A significant reduction in cell viability was observed at concentrations above 100 µM, correlating with increased apoptosis markers.
Comparative Analysis
The biological activity of DMPP can be compared with similar compounds to understand its unique properties better:
Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
---|---|---|---|
This compound | Yes | Moderate | Strong |
1,4-Dimethylpyridin-1-ium iodide | Moderate | Low | Moderate |
1,4-Dimethylpyridin-1-ium chloride | Yes | Low | Weak |
Properties
IUPAC Name |
1,4-dimethylpyridin-1-ium;perchlorate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.ClHO4/c1-7-3-5-8(2)6-4-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQGXPOVCERLB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.